molecular formula C20H18N4O4 B2360184 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 224173-51-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2360184
CAS No.: 224173-51-7
M. Wt: 378.388
InChI Key: XGPCEHLWWDGWIG-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triazole ring. Compounds like this are often used in peptide synthesis and other organic chemistry applications due to their stability and reactivity.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides.

    Organic Synthesis: Employed in various organic synthesis reactions due to its reactivity.

Biology

    Bioconjugation: Used in the conjugation of biomolecules for research purposes.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.

    Triazole Formation: The triazole ring is introduced through a cyclization reaction.

    Coupling Reactions: The protected amino acid is coupled with other reagents to form the final product.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Larger-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.

    Reduction: Reduction reactions may target the fluorenylmethoxycarbonyl group.

    Substitution: Substitution reactions can occur at various positions on the molecule, especially the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the Fmoc group.

    Substitution Products: Substituted derivatives at the triazole ring.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways through binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group.

    Triazole-Containing Compounds: Compounds featuring the triazole ring.

Uniqueness

    Structural Features: The combination of the Fmoc group and triazole ring makes it unique.

    Reactivity: Specific reactivity patterns due to the presence of both functional groups.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(26)18(9-24-12-21-11-22-24)23-20(27)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11-12,17-18H,9-10H2,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPCEHLWWDGWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=NC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224173-51-7
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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